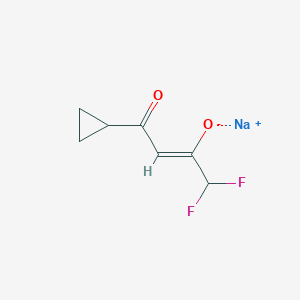

Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate is a unique chemical compound characterized by its distinct molecular structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry. Its unique properties make it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate typically involves the reaction of cyclopropyl-containing precursors with difluorinated reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is usually maintained between -10°C to 25°C to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The process may include continuous flow reactors to enhance efficiency and scalability. Purification steps such as crystallization and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the difluoro groups, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to the disruption of metabolic pathways, resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

- Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate shares similarities with other difluorinated compounds and cyclopropyl-containing molecules.

- Examples include this compound analogs with different substituents on the cyclopropyl ring.

Uniqueness:

- The presence of both cyclopropyl and difluoro groups in the same molecule imparts unique chemical and physical properties.

- Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry.

Biological Activity

Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate, also known by its CAS number 1300732-76-6, is a chemical compound that has garnered interest in various fields of biological research. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

| Property | Value |

|---|---|

| Molecular Formula | C7H7F2NaO2 |

| Molecular Weight | 184.13 g/mol |

| IUPAC Name | This compound |

| InChI Key | CVSREBOTNGXWNX-AQPBACSKSA-M |

| SMILES | [Na+].FC(/C(=C/C(C1CC1)=O)/[O-])F |

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Here are key findings from various studies:

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related compounds showed effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential applications in treating bacterial infections .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. In related studies, compounds with similar functional groups demonstrated the ability to scavenge free radicals effectively. For instance, the antioxidant activity was measured using the DPPH assay, revealing a significant reduction in radical concentration .

Anti-inflammatory Effects

In vitro studies have shown that derivatives of this compound can inhibit inflammatory pathways, which may be beneficial for conditions characterized by chronic inflammation. This is particularly relevant in the context of diseases such as arthritis .

Case Studies

- Antimicrobial Efficacy : A study published in Pharmaceutical Biology evaluated a series of difluorinated compounds for their antimicrobial properties. This compound was among those tested and showed promising results against resistant strains of bacteria .

- Antioxidant Activity Assessment : Another investigation focused on the antioxidant capacity of sodium salts of difluorinated compounds. The study utilized various concentrations and found that at optimal levels, these compounds could reduce oxidative stress markers significantly .

- Inflammation Modulation : In a pharmacological study assessing anti-inflammatory agents, this compound was noted for its ability to modulate cytokine production in vitro, indicating its potential utility in inflammatory diseases .

Properties

Molecular Formula |

C7H7F2NaO2 |

|---|---|

Molecular Weight |

184.12 g/mol |

IUPAC Name |

sodium;(Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate |

InChI |

InChI=1S/C7H8F2O2.Na/c8-7(9)6(11)3-5(10)4-1-2-4;/h3-4,7,11H,1-2H2;/q;+1/p-1/b6-3-; |

InChI Key |

CVSREBOTNGXWNX-AQPBACSKSA-M |

Isomeric SMILES |

C1CC1C(=O)/C=C(/C(F)F)\[O-].[Na+] |

Canonical SMILES |

C1CC1C(=O)C=C(C(F)F)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.